

Comparative Docking Analysis of Methyl Benzoate Derivatives with Protein Targets

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Compound of Interest

Compound Name: Methyl 4-(hydroxymethyl)benzoate

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A comprehensive review of in silico studies on methyl benzoate analogs, providing insights into their potential therapeutic applications.

While direct docking studies on **Methyl 4-(hydroxymethyl)benzoate** are not readily available in published literature, a comparative analysis of its structural analogs provides valuable insights for researchers, scientists, and drug development professionals. This guide summarizes the findings from various in silico docking studies on methyl benzoate derivatives, offering a comparative view of their binding affinities and interactions with different protein targets.

Performance Comparison of Methyl Benzoate Derivatives in Docking Studies

The following table summarizes quantitative data from in silico docking studies on various methyl benzoate derivatives, allowing for a comparative assessment of their binding affinities against different biological targets.

| Compound Class | Specific Derivative Example | Target Protein(s) | Binding Affinity (kcal/mol) | IC50 (μM) | Reference(s) |
|---------------------------------------|-------------------------------------------------|----------------------------------------------------------------|----------------------------------------------------------------|----------------|--------------|
| Methyl 4-amino benzoates | Compound 1 (structure not specified) | Human Glucose 6-phosphate dehydrogenase (hG6PD) | -6.71 | 100.8 - 430.8 | [1][2] |
| Compound 4 (structure not specified) | Human 6-phosphogluc onate dehydrogenase (h6PGD) | -7.61 | 206 - 693.2 | [1][2] | |
| Methyl cinnamate analogs | Methyl 4-methoxycinnamate (21) | DNA methyltransferase 1 (DNMT1) | Not specified, but suggested to bind to the SAH-binding pocket | > 100 | [3] |
| Methyl 3,4,5-trimethoxycinnamate (14) | DNA methyltransferase 1 (DNMT1) | Not specified, but suggested to bind to the SAH-binding pocket | 109.7 - 364.2 | [3] | |
| Benzoic acid derivatives | Alkyl gallates (e.g., octylgallate) | SARS-CoV-2 main protease | Docking scores reported (e.g., -48.77 for octylgallate) | Not Applicable | [4] |
| Methyl benzoate derivatives | Methyl o-methoxy p- | Bovine Serum | Binding constants in | Not Applicable | [5] |

| | | | | |
|-----------------------------------------|----------------------------|----------------------------------------------------------|-------------------------------------|-----|
| | methylamino benzoate | Albumin (BSA) | the order of 10^4 M ⁻¹ | |
| Methyl o-hydroxy p-methylamino benzoate | Bovine Serum Albumin (BSA) | Binding constants in the order of 10^4 M ⁻¹ | Not Applicable | [5] |

Experimental Protocols: Molecular Docking

The following is a generalized methodology for molecular docking studies, synthesized from common practices reported in the literature, particularly utilizing the AutoDock suite of programs.[6][7]

1. Preparation of the Receptor Protein:

- The three-dimensional crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB).
- Water molecules, co-crystallized ligands, and any non-essential protein chains are typically removed.
- Polar hydrogen atoms are added to the protein structure, and appropriate atomic charges (e.g., Kollman charges) are assigned.
- The protein structure is saved in the PDBQT file format, which includes atomic charges and atom types.[6]

2. Preparation of the Ligand:

- The 2D structure of the methyl benzoate derivative is drawn using chemical drawing software and converted to a 3D structure.
- The ligand's geometry is optimized to find a low-energy conformation.
- Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.

- The prepared ligand is also saved in the PDBQT format.[\[6\]](#)

3. Grid Box Generation:

- A three-dimensional grid is defined around the active site of the target protein.
- The grid box must be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within that space.[\[8\]](#)
- Grid parameter files are generated to store the information about the grid dimensions and atom types for the subsequent docking calculations.

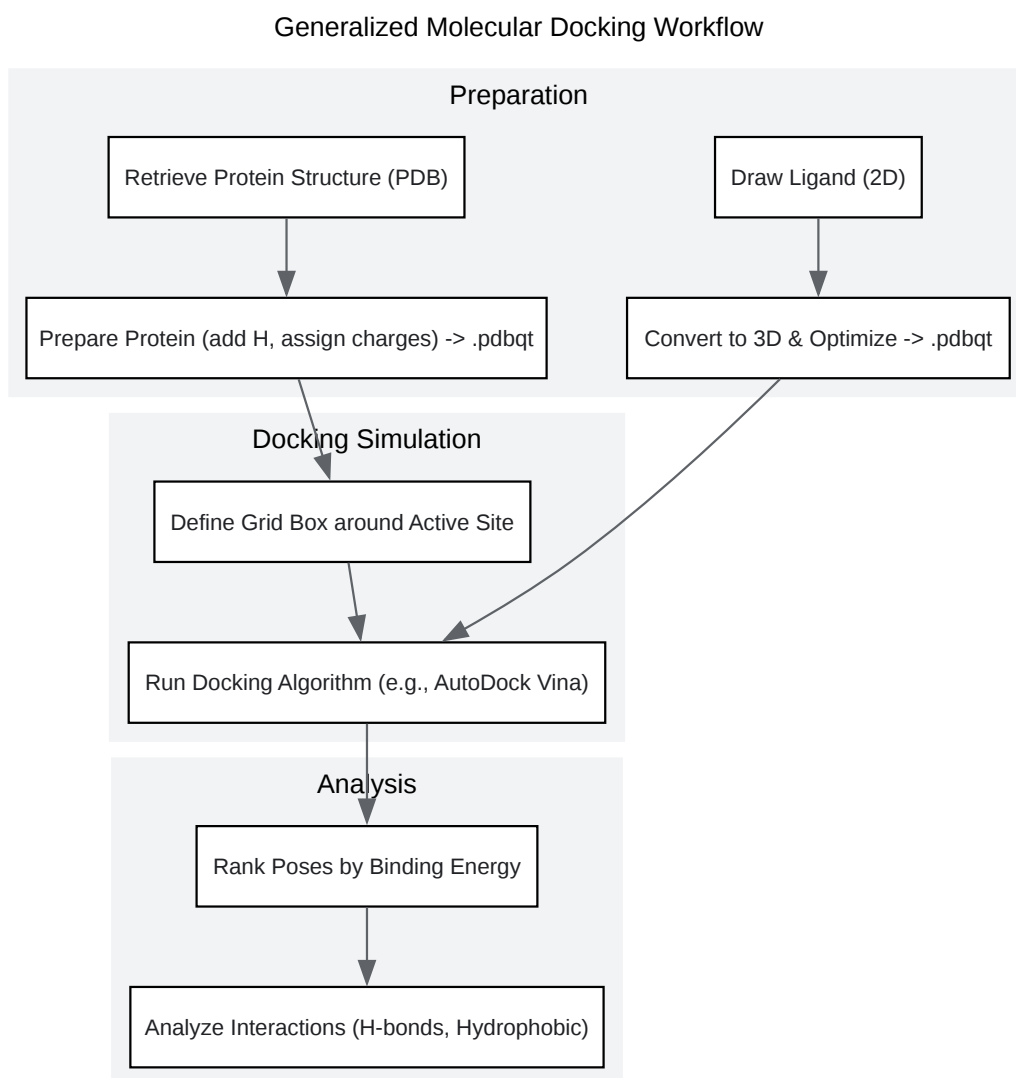
4. Molecular Docking Simulation:

- Docking is performed using software such as AutoDock Vina.[\[7\]](#)[\[9\]](#)
- The program systematically explores different conformations of the ligand within the defined grid box, evaluating the interaction energy for each pose.
- A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each conformation.[\[7\]](#)
- The simulation typically involves a number of independent runs to ensure a thorough search of the conformational space.

5. Analysis of Docking Results:

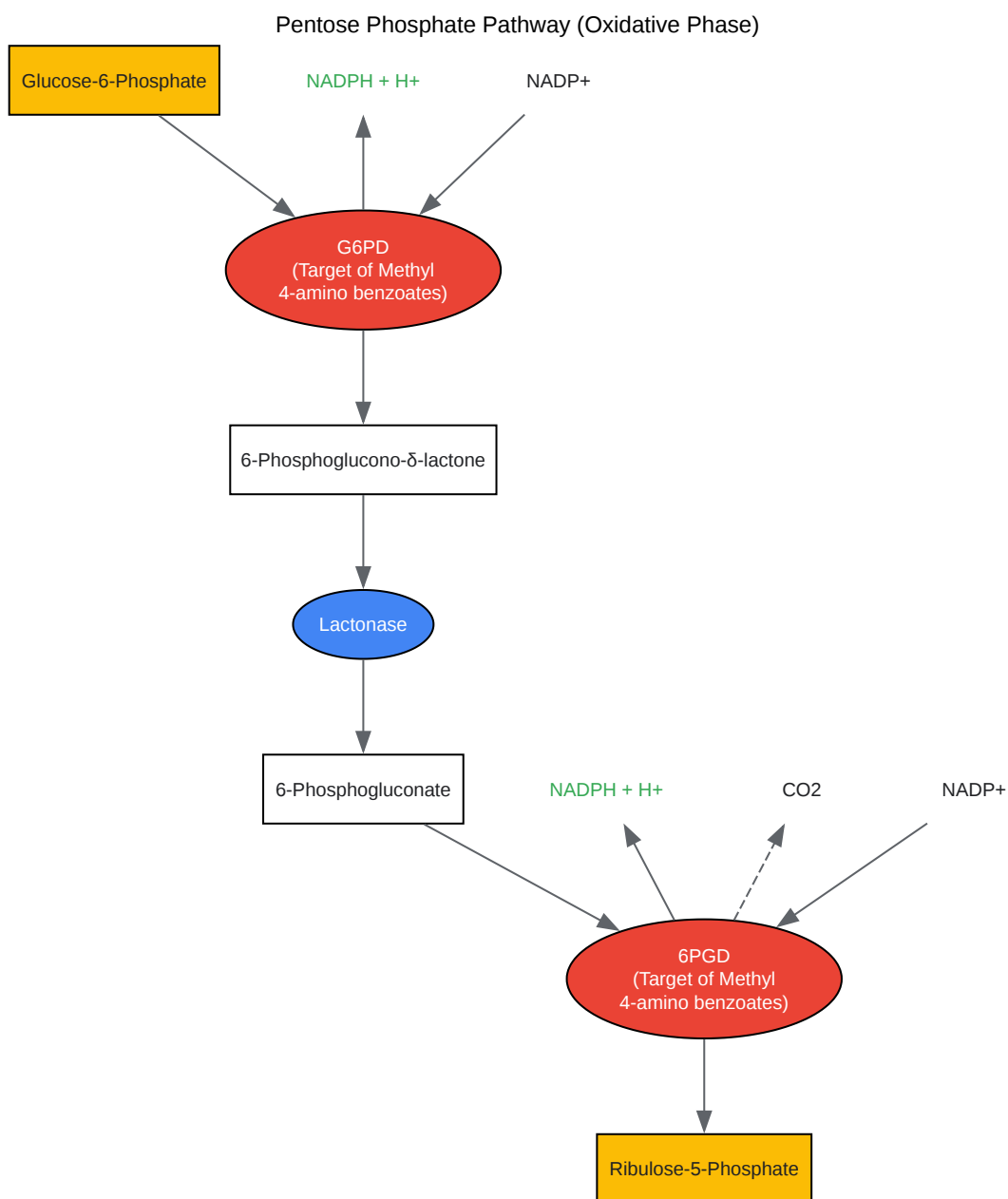
- The resulting docked conformations (poses) are ranked based on their predicted binding affinities.
- The pose with the lowest binding energy is generally considered the most favorable and is selected for further analysis.
- The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed to understand the molecular basis of the binding.

Visualizations



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Caption: A generalized workflow for a molecular docking study.



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